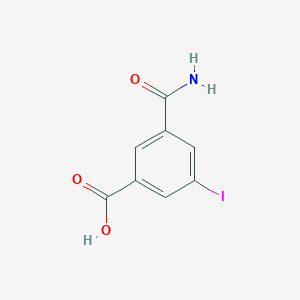
3-Carbamoyl-5-iodobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-5-iodobenzoic acid is an organic compound with the molecular formula C8H6INO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a carbamoyl group (CONH2) and an iodine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-carbamoylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium to introduce the iodine atom at the 5-position of the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-carbamoylbenzoic acid is coupled with an iodoarene in the presence of a palladium catalyst and a base . This method allows for the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 3-Carbamoyl-5-iodobenzoic acid may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbamoyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the carbamoyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamoyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the carbamoyl group can lead to the formation of carboxylic acids or amides.
Reduction Products: Reduction of the carbamoyl group can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-Carbamoyl-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through coupling reactions.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its target through halogen bonding interactions . The carbamoyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoylbenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodobenzoic Acid: Lacks the carbamoyl group, reducing its potential for hydrogen bonding interactions.
3-Carbamoyl-4-iodobenzoic Acid: Similar structure but with the iodine atom at a different position, affecting its reactivity and binding properties.
Uniqueness
3-Carbamoyl-5-iodobenzoic acid is unique due to the presence of both the carbamoyl group and the iodine atom at specific positions on the benzene ring
Propiedades
Fórmula molecular |
C8H6INO3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
3-carbamoyl-5-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
Clave InChI |
VBKPTOBCEMMTQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




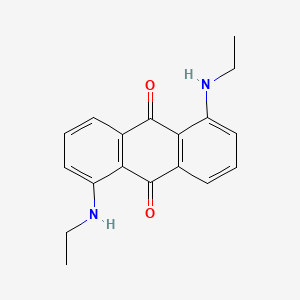

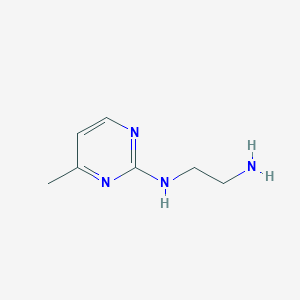
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
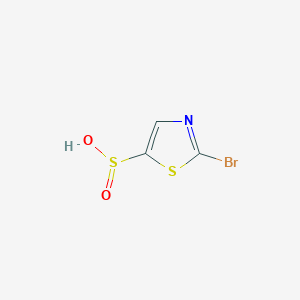
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
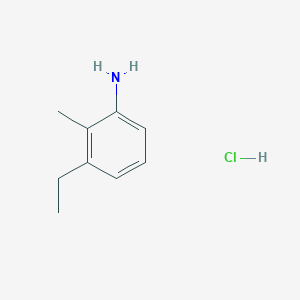

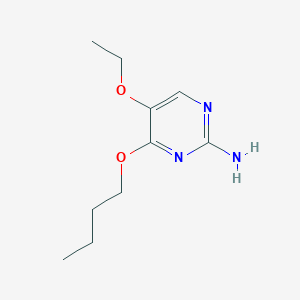
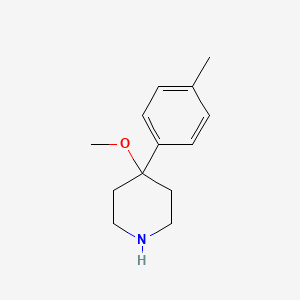
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

